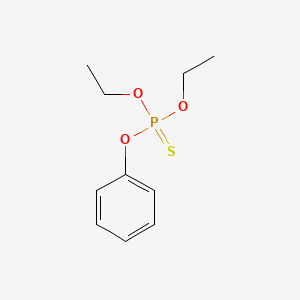

Phosphorothioic acid, O,O-diethyl O-phenyl ester

説明

Synthesis Analysis

The synthesis of Phosphorothioic acid, O,O-diethyl O-phenyl ester, and its derivatives involves several key reactions. A notable method involves the addition of O,O-diethyl hydrogen phosphorothidite to ketones and aldehydes, showcasing a reaction that readily occurs at the double bond of unsaturated ketones forming keto phosphonothionic esters and at the carbonyl group of saturated ketones forming α-hydroxy phosphonothionic esters (Pudovik & Zametaeva, 1952).

Molecular Structure Analysis

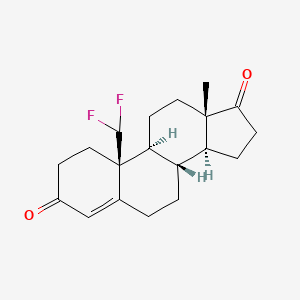

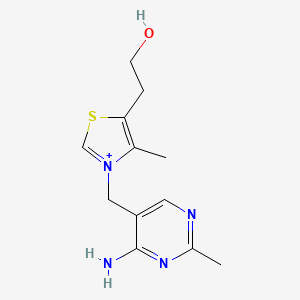

The molecular structure of phosphorothioate esters, including O,O-diethyl O-phenyl ester, reveals that these molecules are derivatives of phosphate esters with one of the nonbridging oxygen atoms replaced by sulfur. This substitution significantly influences their chemical behavior and interactions (Purcell & Hengge, 2005).

Chemical Reactions and Properties

Phosphorothioate esters undergo various chemical reactions, showing a distinct reactivity pattern compared to their phosphate ester counterparts. For instance, their hydrolysis reactions indicate a consistent trend of greater activation enthalpies across different ester classes, suggesting specific mechanistic pathways that are influenced by the sulfur substitution (Purcell & Hengge, 2005).

科学的研究の応用

Environmental and Health Impact Studies

A study focusing on the indoor environment outlines how semi-volatile organic compounds like phthalic acid esters and phosphororganic compounds (POC), which may include derivatives of phosphorothioic acid, are used as plasticizers and flame retardants. These compounds accumulate in indoor air and dust, highlighting the need for assessing exposure and risk in living habitats (Wensing, Uhde, & Salthammer, 2005). Another study on phthalic acid esters (PAEs) discusses their presence in the environment due to their use as plasticizers, mentioning their detection in atmosphere, water, soil, and sediments. It also explores the natural occurrence of PAEs in plant and microorganism sources, suggesting possible biosynthesis in nature and their implications on ecosystem functioning and public health (Huang et al., 2021).

Agricultural Applications and Pesticide Research

Research on phosphorus-containing fungicides explores the potential of esters of phosphoric, phosphorothioic, phosphorodithoic, or alkyl-phosphonic acids, including those with terpenoid or heterocyclic structures, as fungicides. These compounds are noted for their environmental appeal, although none has yet been commercialized (Hudson, 1999).

Material Science and Industrial Applications

A review on the use of esters of acids of phosphorus as lubricity additives for high-temperature synthetic lubricating oils discusses the effectiveness of neutral phosphates, including trialkyl, triaryl, trialkylaryl, and tricycloalkyl phosphates, as antiwear additives in synthetic lube oils. These materials, potentially including derivatives of phosphorothioic acid, are noted for their superior lubricity and resistance to oxidation (Barabanova, Ivanov, Kossova, & Akimova, 1976).

特性

IUPAC Name |

diethoxy-phenoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWNKVBJDWSYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042292 | |

| Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorothioic acid, O,O-diethyl O-phenyl ester | |

CAS RN |

32345-29-2 | |

| Record name | Dietholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32345-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dietholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032345292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32345-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-phenyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl phenyl phosphorothionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6WB6Y728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 4,5-dihydro-5-hydroxy-5,5'-dimethyl-](/img/structure/B1217669.png)

![3,6,10-Trimethyl-4H,7H,8H,11H-cyclodeca[B]furan](/img/structure/B1217673.png)

![[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid](/img/structure/B1217676.png)

![5-Isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester](/img/structure/B1217683.png)

![4-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,2-diol](/img/structure/B1217686.png)